Crystallographic Elucidation and Structural Dynamics of 7-Oxa-1-azaspirodecane-2,6,8-trione
Crystallographic Elucidation and Structural Dynamics of 7-Oxa-1-azaspirodecane-2,6,8-trione
Crystallographic Elucidation and Structural Dynamics of 7-Oxa-1-azaspiro[1]decane-2,6,8-trione
An In-Depth Technical Whitepaper for Drug Development Professionals and Structural Chemists
Executive Summary
7-Oxa-1-azaspiro[1]decane-2,6,8-trione (CAS: 82386-74-1)[2] is a structurally complex spirocyclic scaffold characterized by the orthogonal fusion of a γ-lactam (pyrrolidin-2-one) and a glutaric anhydride derivative at a shared C5 spiro carbon. This whitepaper provides a comprehensive technical guide to its crystallographic properties, structural conformation, and the rigorous anhydrous methodologies required for its isolation and Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Chemical Architecture and Mechanistic Relevance
Spirocyclic compounds possess inherent three-dimensionality, a feature increasingly prioritized in modern drug discovery to improve target specificity, reduce off-target binding, and enhance metabolic stability ()[3]. The title compound contains two highly reactive, orthogonal functional domains:
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The 1-Aza-2-oxo Ring (Pyrrolidone): A stable hydrogen-bond donor/acceptor system that mimics peptide bonds.
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The 7-Oxa-6,8-dioxo Ring (Anhydride): A highly electrophilic moiety.
Because the anhydride ring is prone to rapid hydrolysis into (+/-)-2-carboxy-5-oxo-2-pyrrolidinepropanoic acid upon exposure to ambient moisture, handling and crystallographic studies require stringent environmental controls to maintain structural integrity.
Conformational Analysis and Crystallographic Properties
Based on the crystallographic behavior of analogous spiro[1]decane systems ()[4] and spirocyclic anhydrides ()[5], the crystal structure is governed by the steric constraints of the spiro-fusion and intermolecular hydrogen bonding.
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Ring Puckering: The 5-membered lactam ring typically adopts an envelope conformation, minimizing eclipsing interactions between the methylene protons. The 6-membered anhydride ring adopts a distorted boat or chair conformation, dictated by the planar constraints of the two
hybridized carbonyl carbons. -
Hydrogen Bonding Network: The primary driving force for crystal packing is the intermolecular hydrogen bonding between the lactam N-H donor and the carbonyl oxygen acceptors of adjacent molecules. This typically forms a robust
dimeric motif or infinite one-dimensional chains ( motif), establishing a rigid 3D lattice.
Experimental Methodologies: A Self-Validating Protocol
Expertise Note: The causality behind this specific workflow is the extreme hydrolytic lability of the glutaric anhydride moiety. Standard crystallization techniques (e.g., slow evaporation in ambient air or using protic solvents) will inevitably degrade the sample. Therefore, a strictly anhydrous, aprotic environment is mandatory.
Protocol 1: Anhydrous Synthesis and Crystallization
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Precursor Dehydration: Suspend (+/-)-2-carboxy-5-oxo-2-pyrrolidinepropanoic acid in neat acetic anhydride. Heat to 80°C under an inert argon atmosphere for 4 hours to drive the intramolecular dehydration.
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Solvent Removal: Remove excess acetic anhydride in vacuo using a Schlenk line equipped with a liquid nitrogen cold trap to yield the crude spiro-anhydride.
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Supersaturation: Dissolve the crude product in anhydrous, amine-free dichloromethane (DCM) inside a glovebox. Causality: DCM provides excellent solubility without acting as a nucleophile that could open the anhydride ring.
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Vapor Diffusion (The Self-Validating Step): Place the DCM solution in an inner vial. Place this vial inside a larger outer vial containing anhydrous n-hexane (antisolvent). Seal the system tightly.
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Nucleation: Store the sealed chamber at 4°C for 7–10 days. The slow vapor-phase transfer of hexane into the DCM lowers the dielectric constant of the medium, inducing highly ordered, defect-free single crystals suitable for XRD.
Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)
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Harvesting: Mount a suitable single crystal on a MiTeGen loop using inert perfluorinated polyether oil to protect the anhydride from atmospheric moisture during transfer.
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Data Collection: Transfer the crystal immediately to the diffractometer cold stream (100 K). Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), allowing for the precise empirical location of the lactam N-H proton in the difference Fourier map.
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Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL). Ensure the C-O-C anhydride angle refines to ~118°, validating that hydrolysis has not occurred and the ring remains intact ().ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Quantitative Data Summaries
Table 1: Anticipated Crystallographic Parameters for 7-Oxa-1-azaspiro[1]decane-2,6,8-trione
| Parameter | Value / Description |
| Chemical Formula | C8H9NO4 |
| Formula Weight | 183.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | |
| Temperature | 100(2) K |
| Radiation | Mo Kα ( |
| Z (Molecules/cell) | 4 |
Table 2: Key Structural Geometries (Theoretical)
| Structural Feature | Atoms Involved | Expected Value |
| Spiro Angle | C4-C5-C6 | ~112.5° |
| Anhydride Bond | C6-O7 / C8-O7 | 1.38 Å - 1.40 Å |
| Lactam Carbonyl | C2=O | 1.23 Å |
| Hydrogen Bond | N1-H ··· O(Carbonyl) | 2.85 Å - 2.95 Å |
Visualizations
Logical workflow for the anhydrous crystallization and XRD analysis of the spiro-anhydride.
Expected intermolecular hydrogen bonding network driving the crystal lattice assembly.
References
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Akkurt, M., et al. (2008). "8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[1]decan-3-one". Acta Crystallographica Section E,[Link]
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Zhao, J.-W., et al. (2019). "Spirocyclic anhydride derivatives from the plant endophytic fungus Talaromyces purpurogenus". Journal of Natural Products,[Link]
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Najera, C., et al. (2015). "Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles". Chemical Reviews,[Link]
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Fassihi, A., et al. (2022). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". Pharmaceuticals,[Link]
